molecular formula C15H23N3O2S B2499557 N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 552309-17-8

N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2499557
CAS RN: 552309-17-8
M. Wt: 309.43
InChI Key: SSVOKNDZBJKXNL-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a derivative of dihydropyrimidine-2-thione. The structure suggests that it is a product of a multi-component reaction involving a pyrimidine derivative. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives, such as the one described, typically involves a multi-component condensation reaction. Paper discusses the use of N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodimide (DCC) as catalysts for the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones under solvent-free conditions. This suggests that a similar solvent-free method could potentially be applied to synthesize N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, using appropriate starting materials and catalysts to introduce the cyclohexyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide would likely be characterized by the presence of a dihydropyrimidine ring, substituted with ethyl and methyl groups, and a thioacetamide moiety. The cyclohexyl group would be expected to add steric bulk to the molecule, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

While the papers provided do not directly address the chemical reactions of the compound , the synthesis paper implies that dihydropyrimidine derivatives can be synthesized through condensation reactions and may undergo further transformations depending on the functional groups present. The thioacetamide group in the compound could be reactive towards nucleophiles, and the dihydropyrimidine core could participate in further ring modifications or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide would be influenced by its molecular structure. The presence of a dihydropyrimidine ring suggests potential for hydrogen bonding, which could affect solubility and melting point. The steric bulk of the cyclohexyl group might influence the compound's crystallinity and solubility in organic solvents. The compound's reactivity could be affected by the presence of the thioacetamide group, which could make it a candidate for further chemical transformations.

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Synthesis of Substituted Heterocycles

    This compound is used in the synthesis of diverse substituted heterocycles, such as 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing its versatility in generating novel organic materials with potential electronic and photonic applications (Dyachenko, Dyachenko, & Chernega, 2004).

  • Catalysis

    It serves as a catalyst in solvent-free synthesis, facilitating the production of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, which are crucial in the pharmaceutical industry for creating drugs with enhanced efficacy and lower side effects (Murthy, Rajack, & Yuvaraj, 2016).

Pharmacological Applications

  • Antimicrobial and Antiviral Agents

    New pyrimidinone and oxazinone derivatives, synthesized using this compound, show significant antimicrobial activities, offering a pathway to new treatments for bacterial and fungal infections (Hossan et al., 2012).

  • Antitumor Agents

    The compound's derivatives have been explored for antitumor activities, with certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing promising results against various cancer cell lines, suggesting potential for cancer therapy development (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

N-cyclohexyl-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-3-12-10(2)16-15(18-14(12)20)21-9-13(19)17-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVOKNDZBJKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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